Cas no 134484-36-9 ((R)-(+)-2-(Diphenylphosphino)-2’-methoxy-1,1’-binaphthyl)

(R)-(+)-2-(Diphenylphosphino)-2’-methoxy-1,1’-binaphthyl is a chiral bidentate ligand widely used in asymmetric catalysis. Its binaphthyl backbone, combined with a diphenylphosphino group and methoxy substituent, provides excellent steric and electronic control in transition-metal-catalyzed reactions. This ligand is particularly effective in asymmetric hydrogenation, C–C bond formation, and other enantioselective transformations, often yielding high enantiomeric excesses. The methoxy group enhances solubility and modulates coordination properties, while the rigid binaphthyl framework ensures stability under reaction conditions. Its well-defined chiral environment makes it a valuable tool in pharmaceutical synthesis and fine chemical production, where precise stereocontrol is critical. The ligand is typically handled under inert conditions due to air sensitivity.
(R)-(+)-2-(Diphenylphosphino)-2’-methoxy-1,1’-binaphthyl structure
134484-36-9 structure
Product Name:(R)-(+)-2-(Diphenylphosphino)-2’-methoxy-1,1’-binaphthyl
CAS No:134484-36-9
MF:C33H25OP
MW:468.53
MDL:MFCD00269686
CID:64314
PubChem ID:4190002
Update Time:2025-10-30

(R)-(+)-2-(Diphenylphosphino)-2’-methoxy-1,1’-binaphthyl Chemical and Physical Properties

Names and Identifiers

    • (S)-(-)-(Diphenylphosphino)-2'-methoxy-1,1'-binaphthyl
    • (S)-2-Diphenyphosphino-2'-methoxyl-1,1'-binaphthyl
    • (S)-(2'-Methoxy[1,1'-binaphthalen]-2-yl)diphenyl-phosphine
    • (S)-MOP
    • (S)-(-)-2-Diphenylphosphino-2'-methoxy-1,1'-binaphthyl
    • (S)-(-)-2-(Diphenylphosphino)-2'-methoxy-1,1'-binaphthyl
    • (S)-(2'-Methoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine
    • (S)-(-)-MOP
    • R-MOP
    • (S)-(2''-methoxy-[1,1''-binaphthalen]-2-yl)diphenylphosphane
    • (R)-(+)-2-DIPHENYLPHOSPHINO-2/'-METHOXY-1,1/'-BINAPHTHYL
    • SY071773
    • J-008175
    • A12063
    • (S)-(-)-2-Diphenylphosphino-2\\'-methoxy-1,1\\'-binaphthyl
    • {2'-METHOXY-[1,1'-BINAPHTHALEN]-2-YL}DIPHENYLPHOSPHANE
    • SCHEMBL1606348
    • AS-71152
    • (2'-methoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphane
    • (S)-(2 inverted exclamation mark -Methoxy-[1,1 inverted exclamation mark -binaphthalen]-2-yl)diphenylphosphine
    • (r)-(+)-2-(diphenylphosphino)-2'-methoxy-1,1'-binaphthyl
    • 145964-36-9
    • (R)-MOP
    • (R)-(2'-Methoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine
    • rmop
    • D2774
    • D2775
    • 145964-33-6
    • [1-(2-methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane
    • (S)-2-Diphenylphosphino-2\\'-methoxyl-1,1\\'-binaphthyl
    • CS-W009632
    • MFCD00269686
    • (R)-(+)-2-Diphenylphosphino-2'-methoxy-1,1'-binaphthyl
    • (R)-(+)-2-(Diphenylphosphino)-2-methoxy-1,1-binaphthyl
    • 134484-36-9
    • 2-Diphenylphosphino-2'-methoxyl-1,1'-binaphthyl
    • (S)-2-DIPHENYLPHOSPHINO-2'-METHOXYL-1,1'-BINAPHTHYL
    • AKOS016005398
    • R-MOP, >=94%
    • (S)-(2'-methoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphane
    • 134484-37-0
    • DB-017795
    • (R)-(2 inverted exclamation mark -Methoxy-[1,1 inverted exclamation mark -binaphthalen]-2-yl)diphenylphosphine
    • (R)-2-(diphenylphosphino)-2'-methoxy-1,1'-binaphthyl (R)-MOP
    • Phosphine, [(1R)-2'-methoxy[1,1'-binaphthalen]-2-yl]diphenyl-
    • SY073013
    • AKOS015895300
    • (R)-(+)-MOP
    • 161053-46-9
    • AKOS016005658
    • E78632
    • (R)-(+)-2-(Diphenylphosphino)-2’-methoxy-1,1’-binaphthyl
    • MDL: MFCD00269686
    • Inchi: 1S/C33H25OP/c1-34-30-22-20-24-12-8-10-18-28(24)32(30)33-29-19-11-9-13-25(29)21-23-31(33)35(26-14-4-2-5-15-26)27-16-6-3-7-17-27/h2-23H,1H3
    • InChI Key: KRWTWSSMURUMDE-UHFFFAOYSA-N
    • SMILES: P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC2=CC=CC=C2C=1C1=C(C=CC2=CC=CC=C12)OC

Computed Properties

  • Exact Mass: 468.16400
  • Monoisotopic Mass: 468.164
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 5
  • Complexity: 634
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 8.7
  • Topological Polar Surface Area: 9.2A^2

Experimental Properties

  • Color/Form: Not available
  • Melting Point: 191.0 to 195.0 deg-C
  • Boiling Point: 584.1±38.0 °C at 760 mmHg
  • Flash Point: 386.1±27.0 °C
  • PSA: 22.82000
  • LogP: 7.42680
  • Specific Rotation: -67° ±2° (c 1, toluene)
  • Sensitiveness: air sensitive
  • Solubility: Not available
  • Vapor Pressure: No data available

(R)-(+)-2-(Diphenylphosphino)-2’-methoxy-1,1’-binaphthyl Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
600398-500mg
(R)-(+)-2-(Diphenylphosphino)-2’-methoxy-1,1’-binaphthyl
134484-36-9 98%
500mg
¥2500.0 2024-07-19
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
600398-250mg
(R)-(+)-2-(Diphenylphosphino)-2’-methoxy-1,1’-binaphthyl
134484-36-9 98%
250mg
¥1600.0 2024-07-19
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
600398-100mg
(R)-(+)-2-(Diphenylphosphino)-2’-methoxy-1,1’-binaphthyl
134484-36-9 98%
100mg
¥720.0 2024-07-19
Chemenu
CM141294-1g
(S)-(2'-Methoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine
134484-36-9 95%
1g
$729 2021-08-05
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R011129-100mg
(R)-(+)-2-(Diphenylphosphino)-2’-methoxy-1,1’-binaphthyl
134484-36-9 98%
100mg
¥261 2023-09-10
ChemScence
CS-0031313-50mg
(S)-MOP
134484-36-9 ≥98.0%
50mg
$50.0 2022-04-27
ChemScence
CS-0031313-100mg
(S)-MOP
134484-36-9 ≥98.0%
100mg
$74.0 2022-04-27
ChemScence
CS-0031313-250mg
(S)-MOP
134484-36-9 ≥98.0%
250mg
$171.0 2022-04-27
ChemScence
CS-0031313-1g
(S)-MOP
134484-36-9 ≥98.0%
1g
$527.0 2022-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S35240-100mg
(S)-(2'-Methoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine
134484-36-9 98%
100mg
¥238.0 2024-07-19

(R)-(+)-2-(Diphenylphosphino)-2’-methoxy-1,1’-binaphthyl Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:134484-36-9)(R)-(+)-2-(Diphenylphosphino)-2’-methoxy-1,1’-binaphthyl
Order Number:A887909
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:22
Price ($):258.0/1290.0
Email:sales@amadischem.com

Additional information on (R)-(+)-2-(Diphenylphosphino)-2’-methoxy-1,1’-binaphthyl

Introduction to (R)-(+)-2-(Diphenylphosphino)-2’-methoxy-1,1’-binaphthyl (CAS No. 134484-36-9)

The compound (R)-(+)-2-(Diphenylphosphino)-2’-methoxy-1,1’-binaphthyl, identified by its CAS number 134484-36-9, is a sophisticated organophosphorus ligand with significant applications in the field of asymmetric catalysis. This binaphthyl derivative, featuring a diphenylphosphino group and a methoxy substituent, has garnered considerable attention due to its unique structural and electronic properties, which make it an excellent chiral auxiliary in various catalytic transformations.

Structurally, the molecule consists of two naphthalene rings connected by a phosphine oxide bridge, with the diphenylphosphino group attached to one of the naphthalene units and a methoxy group at the ortho position of the other. This arrangement imparts high steric hindrance and rigidity, which are crucial for achieving high enantioselectivity in catalytic reactions. The presence of both phosphine and oxygen atoms provides multiple coordination sites, allowing for versatile interactions with transition metals.

In recent years, this compound has been extensively studied for its role in asymmetric synthesis, particularly in the catalytic asymmetric hydrogenation of unsaturated compounds. Research has demonstrated that when used as a ligand in conjunction with transition metals such as palladium and rhodium, it can facilitate highly enantioselective hydrogenation reactions, yielding chiral products with high enantiomeric excesses. This capability is particularly valuable in pharmaceutical synthesis, where enantiopure compounds are often required for optimal biological activity.

One of the most notable applications of (R)-(+)-2-(Diphenylphosphino)-2’-methoxy-1,1’-binaphthyl is in the asymmetric reduction of α-ketoesters and α-ketoamides. These transformations are pivotal in constructing complex chiral molecules found in many active pharmaceutical ingredients (APIs). Studies have shown that when paired with palladium catalysts, this ligand system can achieve excellent yields and enantiomeric purity, making it a preferred choice for industrial-scale synthesis. The methoxy group on the binaphthyl core further enhances the ligand's solubility in common organic solvents, facilitating easier handling and recovery during catalytic processes.

The compound's utility extends beyond hydrogenation reactions. It has also been employed in cross-coupling reactions such as Suzuki-Miyaura and Heck couplings, where it promotes the formation of carbon-carbon bonds with high selectivity. These reactions are fundamental in constructing biaryl structures, which are prevalent in natural products and pharmaceuticals. The robustness of the phosphine oxide linkage ensures stability under various reaction conditions, making it a reliable component in multi-step synthetic routes.

Recent advances in computational chemistry have further illuminated the mechanistic aspects of reactions involving (R)-(+)-2-(Diphenylphosphino)-2’-methoxy-1,1’-binaphthyl. Molecular modeling studies have revealed that the chiral environment provided by the binaphthyl backbone effectively induces asymmetry by restricting rotation around the phosphine-metal bond. This restriction is critical for maintaining enantiomeric integrity throughout the catalytic cycle. Additionally, the methoxy group participates in hydrogen bonding interactions with substrates or other ligands, further modulating reactivity and selectivity.

The synthesis of this compound involves multi-step organic transformations, starting from commercially available naphthalene derivatives. Key steps include lithiation followed by phosphination and subsequent functionalization with methoxy groups. The synthetic route must be carefully optimized to ensure high yields and purity, as impurities can significantly affect catalytic performance. Advances in synthetic methodologies have enabled more efficient preparation techniques, reducing costs and improving scalability for industrial applications.

From an industrial perspective, the demand for high-quality chiral ligands like (R)-(+)-2-(Diphenylphosphino)-2’-methoxy-1,1’-binaphthyl continues to grow alongside the pharmaceutical industry's emphasis on enantioselective synthesis. Manufacturers are focusing on developing sustainable production methods that minimize waste and energy consumption while maintaining high product quality. Innovations such as flow chemistry and green solvent systems are being explored to enhance efficiency and environmental compatibility.

In conclusion, (R)-(+)-2-(Diphenylphosphino)-2’-methoxy-1,1’-binaphthyl (CAS No. 134484-36-9) represents a cutting-edge tool in asymmetric catalysis with broad applications across synthetic chemistry and pharmaceutical research. Its unique structural features enable highly selective transformations under mild conditions, making it indispensable for producing enantiopure compounds. As research progresses, further insights into its reactivity and applications will continue to emerge, solidifying its importance in modern chemical synthesis.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:134484-36-9)(R)-(+)-2-(Diphenylphosphino)-2’-methoxy-1,1’-binaphthyl
A887909
Purity:99%/99%
Quantity:1g/5g
Price ($):258.0/1290.0
Email